molecular formula C20H13ClN2O4S B12905678 3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one CAS No. 130536-25-3

3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one

Cat. No.: B12905678
CAS No.: 130536-25-3
M. Wt: 412.8 g/mol
InChI Key: IYPQFASCNAXQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents. The sulfonylation step involves the reaction of the quinazolinone with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of enzymes involved in critical biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one is unique due to the presence of the 4-chlorobenzene sulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain chemical reactions and biological interactions compared to its analogs .

Properties

130536-25-3

Molecular Formula

C20H13ClN2O4S

Molecular Weight

412.8 g/mol

IUPAC Name

(4-oxo-2-phenylquinazolin-3-yl) 4-chlorobenzenesulfonate

InChI

InChI=1S/C20H13ClN2O4S/c21-15-10-12-16(13-11-15)28(25,26)27-23-19(14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)20(23)24/h1-13H

InChI Key

IYPQFASCNAXQLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2OS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.